Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate
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Overview
Description
Diethyl phosphonates are a type of organophosphorus compounds. They are generally used as reagents in various chemical reactions due to their ability to form stable bonds with other atoms .
Synthesis Analysis
The synthesis of diethyl phosphonates often involves the reaction of phosphorous trichloride with alcohols or phenols in the presence of a base . The exact synthesis process for “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” might be different and would require more specific information .Molecular Structure Analysis
The molecular structure of diethyl phosphonates typically includes a phosphorus atom bonded to two oxygen atoms and two carbon atoms . The exact structure of “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” would depend on the specific arrangement of these atoms .Chemical Reactions Analysis
Diethyl phosphonates can participate in a variety of chemical reactions. They are often used as reagents in the synthesis of other compounds . The specific reactions that “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” can participate in would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonates can vary widely depending on their exact structure. They are generally stable under normal conditions but can react with strong oxidizing agents .Scientific Research Applications
1. Corrosion Inhibition
Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate and its derivatives have been studied for their potential as corrosion inhibitors. Gupta et al. (2017) investigated α-aminophosphonates, including similar compounds, for their effectiveness in preventing mild steel corrosion in hydrochloric acid, a process relevant to industrial pickling. They found that these compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors, with one derivative showing an inhibition efficiency of 96.90% (Gupta et al., 2017).
2. Enzyme Inhibition
In the realm of biochemistry, certain diethyl phosphonates have shown promise as enzyme inhibitors. For instance, Shaik et al. (2020) synthesized novel phosphonates that demonstrated strong α-glucosidase inhibitory activity, which could be significant in managing conditions like diabetes (Shaik et al., 2020).
3. Anticorrosion Properties
Furthering the application in corrosion inhibition, Moumeni et al. (2020) explored diethyl (phenylamino) methyl) phosphonate derivatives for their anticorrosion properties on carbon steel in hydrochloric acid. Their study revealed that the position of functional groups in these compounds significantly influences their effectiveness as corrosion inhibitors (Moumeni et al., 2020).
4. Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of α-phosphonates, which include diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate derivatives, have been a focus in several studies. Ouahrouch et al. (2014) reported the synthesis of four related α-phosphonates, highlighting their potential biological activities such as acting as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).
5. Material Science and Chemistry
Phosphonate compounds have found applications in material science and chemistry. Wang et al. (2016) described the use of a similar diethyl phosphonate for the difluoromethylenation of various ketones, providing access to β-hydroxy-α,α-difluorophosphonates, important targets in medicinal research (Wang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2NO3P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4,15H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXDASMZHCKAZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)N)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)N)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate |
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